![molecular formula C13H12BrN3 B1396009 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide CAS No. 185133-88-4](/img/structure/B1396009.png)
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide
Overview
Description
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a chemical compound with the molecular formula C13H12BrN3 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These protocols focus on the ecological impact of the methods and the mechanistic aspects .Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide can be represented by the InChI code 1S/C13H11N3.BrH/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10;/h1-9H,14H2;1H .Physical And Chemical Properties Analysis
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide is a powder at room temperature . Its molecular weight is 290.16 .Scientific Research Applications
Chromatography and Mass Spectrometry Applications
This compound has been mentioned in the context of chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for separating, identifying, and quantifying the individual components in a mixture.
Pharmaceutical Testing
“2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide” is available for pharmaceutical testing . This suggests that it could have potential therapeutic applications, although further research would be needed to confirm this.
Antimicrobial Research
There is evidence to suggest that similar compounds may have antimicrobial properties . Docking studies have been performed to understand the possible binding interactions of these compounds with target enzymes.
Antioxidant Research
Similar to its potential antimicrobial applications, there is also interest in the antioxidant properties of these types of compounds . Antioxidants play a crucial role in protecting the body from damage by free radicals.
COX-2 Inhibitor Research
Compounds with a similar structure have been investigated for their potential as COX-2 inhibitors . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.
Molecular Docking Studies
Molecular docking is a key tool in structural molecular biology and computer-assisted drug design . The goal of docking is to predict the position and orientation of a ligand when it binds to a protein receptor site.
Safety and Hazards
Future Directions
The synthesis of imidazo[1,2-a]pyridines, including 2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide, has been attracting substantial interest due to their potential pharmaceutical applications . The future directions in this field may involve the development of new synthetic protocols to improve the ecological impact of the classical schemes .
properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridin-8-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.BrH/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10;/h1-9H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJAINUUGCHFBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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